molecular formula C23H22N2O4 B11302316 N-(pyridin-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(pyridin-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11302316
M. Wt: 390.4 g/mol
InChI Key: QUJLPWHJFMZQOL-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound featuring a furochromen core substituted with three methyl groups (positions 3, 5, and 9) and a 7-oxo moiety. The propanamide side chain is linked to a pyridin-4-ylmethyl group, distinguishing it from related derivatives.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H22N2O4/c1-13-12-28-21-15(3)22-19(10-18(13)21)14(2)17(23(27)29-22)4-5-20(26)25-11-16-6-8-24-9-7-16/h6-10,12H,4-5,11H2,1-3H3,(H,25,26)

InChI Key

QUJLPWHJFMZQOL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=NC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and furochromen precursors. The key steps may involve:

    Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridin-4-ylmethyl group: This step may involve nucleophilic substitution or coupling reactions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s uniqueness lies in its 3,5,9-trimethyl-furochromen core and pyridin-4-ylmethyl amide substituent. Key comparisons with analogs include:

Compound Name / ID Core Structure Modifications Side Chain / Substituents Key Functional Groups
Target Compound 3,5,9-trimethyl-furochromen Pyridin-4-ylmethyl propanamide Amide, pyridine, oxo
NFP (ZINC08764437) 3,5-dimethyl-furochromen 2-(1H-imidazol-4-yl)ethyl propanamide Amide, imidazole, oxo
I-10, I-15 (Sulfonohydrazides) 5,9-dimethyl-3-phenyl-furochromen 4-iodobenzenesulfonohydrazide / methanesulfonohydrazide Sulfonohydrazide, halogen, oxo
3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid 3,5,9-trimethyl-furochromen Propanoic acid Carboxylic acid, oxo
Compound 5 (Thioether-linked furochromen) 2,5,9-trimethyl-furochromen Thioether-linked propanamide Thioether, oxo, amide

Physical and Chemical Properties

  • Melting Points: Sulfonohydrazide derivatives (e.g., I-10, I-15) exhibit high melting points (234–277°C), attributed to strong hydrogen bonding from sulfonohydrazide groups .
  • Solubility : The pyridin-4-ylmethyl group in the target compound likely enhances aqueous solubility relative to purely hydrophobic analogs like 3-phenyl-furochromen derivatives (e.g., I-12, I-14) .
  • Stability: Amide linkages (target compound, NFP) offer greater hydrolytic stability compared to thioether (Compound 5) or sulfonohydrazide (I-10–I-15) groups .

Biological Activity

N-(pyridin-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on existing research.

The synthesis of this compound typically involves multi-step reactions that yield the desired product through specific intermediates. The molecular formula is C22H25NO5C_{22}H_{25}NO_5 with a molecular weight of 383.4 g/mol. Its structure includes a pyridine moiety and a furochromenyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular processes significantly.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.
  • Gene Expression : The compound can alter the expression levels of genes associated with various biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that the compound possesses antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for preventing cellular damage and maintaining overall cellular health.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial effects against various bacterial strains. For instance:

  • It was effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, showing potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Studies

  • Study on Antimicrobial Activity : A study assessed the efficacy of the compound against Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use in developing new antibiotics .
  • Study on Antioxidant Activity : Research involving cell cultures demonstrated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating its role as an antioxidant .

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